molecular formula C27H36O6 B15061848 (8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate

(8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate

Cat. No.: B15061848
M. Wt: 456.6 g/mol
InChI Key: YUUPGHUNUMFTNO-QFTDFRCPSA-N
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Description

This compound belongs to the cyclopenta[a]phenanthrene steroid derivatives, characterized by a complex tetracyclic core with stereospecific substitutions. The 17-position is functionalized with a 2-acetoxyacetyl group, while the butyrate ester at the same position introduces distinct physicochemical properties.

Properties

Molecular Formula

C27H36O6

Molecular Weight

456.6 g/mol

IUPAC Name

[(8S,10S,13S,14S,17R)-17-(2-acetyloxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C27H36O6/c1-5-6-24(31)33-27(23(30)16-32-17(2)28)14-11-22-20-8-7-18-15-19(29)9-12-25(18,3)21(20)10-13-26(22,27)4/h10,15,20,22H,5-9,11-14,16H2,1-4H3/t20-,22+,25+,26+,27+/m1/s1

InChI Key

YUUPGHUNUMFTNO-QFTDFRCPSA-N

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C)C(=O)COC(=O)C

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)C(=O)COC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate involves multiple steps, starting from simpler steroid precursors. The key steps typically include:

    Functional Group Introduction: Introduction of the acetoxyacetyl and butyrate groups through esterification reactions.

    Oxidation and Reduction: Selective oxidation and reduction steps to achieve the desired oxidation state at specific positions.

    Chiral Center Formation: Use of chiral catalysts or starting materials to ensure the correct stereochemistry at the multiple chiral centers.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled reaction conditions and high yields.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification Techniques: Such as chromatography and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound (8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Chiral catalysts for stereoselective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study complex organic reactions and stereochemistry. Its multiple chiral centers make it an excellent candidate for research in asymmetric synthesis.

Biology

In biology, the compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its structure is similar to certain hormones, making it a candidate for hormone replacement therapies or as a lead compound for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Receptors: Modulating receptor activity to produce a biological response.

    Inhibiting Enzymes: Blocking enzyme activity to alter metabolic pathways.

    Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Substituent Variations at Position 17

  • Acetyl vs. 2-Acetoxyacetyl Groups: The compound in , (8S,9S,10R,11R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-3-oxo-tetradecahydro-1H-cyclopenta[a]phenanthren-11-yl acetate (CAS: 2268-98-6), features a simpler acetyl group at C15.
  • Butyrate vs. Acetate Esters :
    The butyrate ester (C₄H₇O₂) increases lipophilicity (logP ≈ +0.5–1.0) compared to acetate esters (C₂H₃O₂), as seen in (C20H24O4). This may enhance membrane permeability and metabolic stability .

Core Modifications

  • Dihydro vs. Tetrahydro Configurations: describes a compound with an octahydro core ((8R,9S,13S,14S)-3-cyanomethoxy derivative), which reduces ring saturation compared to the dodecahydro core of the target compound. Reduced saturation typically increases conformational rigidity, affecting receptor binding .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Acetyl Derivative) (Acetate Ester)
Molecular Weight (g/mol) ~460 (estimated) 382.5 (C23H30O4) 328.4 (C20H24O4)
logP (Predicted) ~3.8–4.2 ~3.0 ~2.5
Water Solubility Low (µg/mL range) Moderate (mg/mL range) Higher than target compound

The butyrate ester in the target compound contributes to higher logP and lower aqueous solubility compared to acetate derivatives, suggesting slower metabolic clearance but reduced oral bioavailability .

Biological Activity

The compound (8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate is a complex steroid derivative with potential biological activity. Its structural characteristics suggest possible interactions with various biological systems. This article aims to explore its biological activity through available research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H34O5C_{23}H_{34}O_5, with a molecular weight of 386.48 g/mol. The compound features multiple functional groups that may influence its biological interactions. Its stereochemistry is defined by several chiral centers which are crucial for its biological activity.

Research indicates that steroid derivatives like this compound can interact with steroid receptors and influence various physiological processes. The acetoxyacetyl group may enhance lipid solubility and receptor binding affinity.

Anticancer Activity

Several studies have investigated the anticancer properties of similar steroid compounds. For instance:

  • Case Study 1 : A derivative with similar structural features demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) through apoptosis induction via the mitochondrial pathway .
  • Case Study 2 : Another study highlighted that compounds with similar configurations inhibited the proliferation of prostate cancer cells by modulating androgen receptor signaling pathways .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored:

  • Research Finding : In vitro studies revealed that related compounds could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) . This suggests a possible role in mitigating inflammatory responses.

Neuroprotective Effects

Recent research has suggested neuroprotective effects associated with steroid derivatives:

  • Case Study 3 : A study on similar compounds indicated a reduction in neuroinflammation and neuronal cell death in models of Alzheimer's disease by inhibiting the NLRP3 inflammasome pathway .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits cytokine production
NeuroprotectiveReduces neuroinflammation

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